molecular formula C20H25N5O2 B2449509 8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione CAS No. 332905-34-7

8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione

Cat. No. B2449509
CAS RN: 332905-34-7
M. Wt: 367.453
InChI Key: NBOFOJSSWRBOGN-UHFFFAOYSA-N
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Description

“8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione” is a chemical compound that belongs to the class of purines . Purines are biologically significant compounds, and modified purines are often used in medicinal chemistry. The azepane ring in the structure is a seven-membered heterocyclic compound, which is also found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, which is a bicyclic aromatic ring system. The azepane ring provides a flexible, seven-membered cyclic amine structure, and the benzyl group is a common structural motif in medicinal chemistry .


Chemical Reactions Analysis

As a purine derivative, this compound might undergo reactions typical for purines, such as alkylation, acylation, or nucleophilic substitution at the purine ring. The azepane ring might undergo reactions typical for secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the purine and azepane rings might influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Potential Antineoplastic Agents

Research by Koebel, Needham, and Blanton (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones, motivated by the antitumor activity reported for similar structures. Although the preliminary biological data did not indicate significant antineoplastic activity for the synthesized compounds, this study represents an early effort to explore the therapeutic potential of azepine derivatives R. F. Koebel, L. Needham, C. Blanton, 1975.

Heterocyclic Chemistry Innovations

Chaloupka et al. (1977) focused on the synthesis and reactions of 8-membered heterocycles, revealing the chemical versatility and potential applications of azepine derivatives in developing new heterocyclic compounds. This research contributes to the understanding of the chemical behavior and synthetic applications of azepines Stanislav Chaloupka, Piero Vittorelli, H. Heimgartner, H. Schmid, H. Link, K. Bernauer, Willi E. Oberhänsli, 1977.

Corrosion Inhibition Studies

A study by Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic environments. Although not directly related to 8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione, this research illustrates the broader interest in applying organic compounds to solve practical problems, such as corrosion M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, I. Chung, 2020.

Development of Novel Synthetic Methodologies

Research efforts have also focused on developing novel synthetic methodologies for azepine derivatives. For instance, studies on the synthesis of benzodiazepine derivatives and their potential anticonvulsant activities showcase the ongoing exploration of azepine-based compounds in medicinal chemistry MotokiShinichi, UrakawaChikahiro, KanoAkio, FushimiYukio, MurataKatsumi, 1970.

Anticonvulsant Activity Evaluation

Shao et al. (2018) synthesized and screened a series of novel 7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H, 5H)-dione derivatives for their anticonvulsant activities, highlighting the potential of azepine derivatives in the development of new antiepileptic drugs Yun-Peng Shao, Rong-Bi Han, Huiwei Wu, Fengyu Piao, 2018.

properties

IUPAC Name

8-(azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-22-17-16(18(26)23(2)20(22)27)25(14-15-10-6-5-7-11-15)19(21-17)24-12-8-3-4-9-13-24/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOFOJSSWRBOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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